1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The compound’s chemical properties might include its acidity or basicity, its reactivity with other compounds, and its preferred oxidation state(s).Scientific Research Applications
Anticancer Potential
A study synthesized compounds related to 1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol and investigated their cytotoxic activities against various human tumor cell lines. These compounds showed higher cytotoxicity compared to a reference drug, with specific compounds demonstrating potent selective activity, suggesting potential applications in cancer treatment (Yamali et al., 2017).
Chemical Synthesis and Structure Studies
The compound has been utilized in chemical synthesis and structure elucidation studies. For example, its derivatives were used in the synthesis of anticancer agents, where their structures were confirmed using various spectroscopic techniques (Bullimore et al., 1967). Additionally, its application in photocages, which are compounds that release a controlled substance upon light exposure, was explored (Zhang, Captain, & Raymo, 2016).
Organic Light-Emitting Devices
Research has been conducted on novel 2,4-difluorophenyl-functionalized compounds for use in organic light-emitting devices (OLEDs). These studies focus on the synthesis and characterization of these compounds and their application in improving the efficiency and performance of OLEDs (Li et al., 2012).
Conformational and Rotational Studies
The compound and its related structures have been used in studies investigating conformational energy maps and rotational barriers, contributing to a better understanding of molecular dynamics and interactions (Wiberg & Murcko, 1989).
Medicinal Chemistry and Fluorination
In medicinal chemistry, the compound's derivatives have been studied for their potential as biological agents, such as in the synthesis of nucleoside analogs with high activity against HIV and HBV (Wu et al., 2004). Additionally, the compound has been used in the development of fluorination reagents, aiding in the synthesis of various acyl fluorides and amides (Xiu Wang et al., 2021).
Photophysical Investigations
The compound's derivatives have been investigated for their photophysical properties, with applications as fluorescence sensors for metal ions like Fe(III). These studies include theoretical calculations to understand the molecule's reactivity and non-linear optical behavior (Perumal, Sathish, & Mathivathanan, 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal procedures.
Future Directions
This could involve potential applications of the compound in fields like medicine, materials science, or environmental science. It could also involve unresolved questions about the compound that could be addressed in future research.
I hope this general guide is helpful to you. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,2-dimethoxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3/c1-14-10(15-2)9(13)6-3-4-7(11)8(12)5-6/h3-5,9-10,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUYJXCDJWWILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC(=C(C=C1)F)F)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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